2,5-Di-tert-amylhydroquinone
Overview
Description
2,5-Di-tert-amylhydroquinone is an organic compound with the molecular formula C16H26O2. It is a derivative of hydroquinone, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by tert-amyl groups. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Di-tert-amylhydroquinone can be synthesized through the alkylation of hydroquinone with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the following steps:
Preparation of Hydroquinone: Hydroquinone is dissolved in a suitable solvent such as toluene.
Alkylation Reaction: Tert-amyl chloride is added to the hydroquinone solution in the presence of a Lewis acid catalyst. The reaction mixture is stirred at a controlled temperature to ensure complete alkylation.
Purification: The reaction mixture is then subjected to purification processes such as recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-amylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding quinone derivative.
Reduction: The compound can be reduced back to hydroquinone under suitable conditions.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the electron-donating tert-amyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: The major product is 2,5-Di-tert-amylbenzoquinone.
Reduction: The major product is hydroquinone.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
2,5-Di-tert-amylhydroquinone has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent due to its antioxidant properties.
Industry: It is used as a stabilizer in various industrial processes to prevent oxidation.
Mechanism of Action
The mechanism of action of 2,5-Di-tert-amylhydroquinone involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are related to the antioxidant defense systems in cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylhydroquinone: Similar in structure but with tert-butyl groups instead of tert-amyl groups.
2,5-Di-tert-pentylhydroquinone: Another similar compound with slightly different alkyl groups.
Uniqueness
2,5-Di-tert-amylhydroquinone is unique due to its specific tert-amyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence its reactivity and antioxidant properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRFEXEPBITDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044992 | |
Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Beige solid; [HSDB] | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Di-t-pentylhydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3020 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL & BENZENE | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.05 @ 25 °C | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, BUFF POWDER | |
CAS No. |
79-74-3 | |
Record name | 2,5-Bis(1,1-dimethylpropyl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Di-t-pentylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Santouar A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Santouar A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-di-tert-pentylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DI-TERT-PENTYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O4J76TTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179.4-180.4 °C | |
Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Di-tert-amylhydroquinone effective in preventing oxidative degradation in radiation-vulcanized natural rubber?
A1: this compound (DAH) functions as an antioxidant by interrupting the chain reactions of oxidation. While the exact mechanism within irradiated rubber isn't fully elucidated in the provided research, it's likely that DAH donates hydrogen atoms to free radicals generated during oxidation. This donation stabilizes the radicals, preventing them from propagating the degradation process. Research has shown that DAH, particularly when combined with other antioxidants like 2,2′-dihydroxy-3,3′-di(-methyl-cyclohexyl)-5,5′-dimethyl diphenyl methane (CBP) and tris(2,4-di-tert-butylphenyl)phosphate (P16), exhibits excellent protection against oxidative degradation in electron beam irradiated natural rubber. [] This synergistic effect highlights the importance of antioxidant combinations for optimal performance.
Q2: How does the structure of this compound contribute to its antioxidant properties?
A2: The molecular structure of this compound plays a crucial role in its antioxidant activity. The presence of two hydroxyl groups (-OH) attached to the aromatic ring allows for the donation of hydrogen atoms to free radicals. The bulky tert-amyl groups on the ring structure likely provide steric hindrance, which can slow down the rate of further reactions with free radicals. This structural feature contributes to the compound's effectiveness in preventing oxidative degradation.
Q3: Beyond rubber applications, has this compound been investigated for other uses?
A3: While the provided research focuses on rubber applications, this compound and its close relative, 2,5-di-tert-butylhydroquinone, have been explored for potential use as antioxidants in food preservation. [] Specifically, these compounds were investigated for their ability to protect carotene in dehydrated alfalfa meal, demonstrating their versatility as antioxidants in different contexts.
Q4: What analytical methods were employed to evaluate the effectiveness of this compound as an antioxidant in the presented research?
A4: The research employed a combination of methods to assess the antioxidant effectiveness of DAH. One approach involved extracting the gel fraction of radiation-vulcanized natural rubber latex (RVNRL) in the presence of DAH and measuring the reduction in gel fraction due to oxidative degradation. [] This method provided insights into the compound's ability to protect the rubber network from oxidative damage. Additionally, aging tests conducted at elevated temperatures (100°C) were used to evaluate the long-term stability of RVNRL treated with DAH. [] These tests involved measuring changes in tensile strength over time, offering a practical measure of the rubber's resistance to degradation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.